molecular formula C7H14O2 B1584356 Methyl 2-methylpentanoate CAS No. 2177-77-7

Methyl 2-methylpentanoate

Cat. No. B1584356
CAS RN: 2177-77-7
M. Wt: 130.18 g/mol
InChI Key: ZTULNMNIVVMLIU-UHFFFAOYSA-N
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Description

Methyl 2-methylpentanoate, also known as Methyl 2-methylvalerate, is a synthetic compound with a linear formula of CH3CH2CH2CH(CH3)CO2CH3 . It has a molecular weight of 130.18 . It is commonly used in fragrances and has a fruity odor .


Synthesis Analysis

Methyl 2-methylpentanoate is synthesized in the lab and has an assay of ≥98% .


Molecular Structure Analysis

The molecular structure of Methyl 2-methylpentanoate can be represented by the SMILES string CCCC©C(=O)OC . The InChI representation is 1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

Methyl 2-methylpentanoate has a refractive index of n20/D 1.403 (lit.) and a density of 0.878 g/mL at 25 °C (lit.) . It has a boiling point of 45 °C/0.2 mmHg (lit.) .

Scientific Research Applications

  • Scientific Field: Microbiology

    • Methyl 2-methylpentanoate has been identified as a volatile organic compound (VOC) produced by Streptomyces species found in disease-suppressive soils . These soils are known to protect plants from infections by specific root pathogens due to the antagonistic activities of soil and rhizosphere microorganisms .
    • The method of application involves isolating and characterizing rhizospheric Actinobacteria from the disease-suppressive soil, and then profiling the VOCs produced by these bacteria .
    • The results showed that VOCs of several Streptomyces isolates inhibited the growth of the fungal root pathogen Rhizoctonia solani and significantly enhanced plant shoot and root biomass . Methyl 2-methylpentanoate was identified as one of the VOCs potentially involved in this antifungal activity .
  • Scientific Field: Food Science

    • Methyl 2-methylpentanoate is used in the food industry as a flavor ingredient .
    • It is typically added to food products in a very controlled manner, adhering to safety and quality standards .
    • The outcomes of its use in food products are largely sensory, contributing to the overall flavor profile of the food item .
  • Scientific Field: Chemical Synthesis

    • Methyl 2-methylpentanoate is used in chemical synthesis .
    • The outcomes of its use in chemical synthesis would be the successful production of the desired chemical compound .
  • Scientific Field: Chromatography

    • Methyl 2-methylpentanoate can be analyzed using gas chromatography .
    • The method involves injecting the sample into a gas chromatograph and analyzing the resulting data .
    • The outcome is the identification and quantification of Methyl 2-methylpentanoate in the sample .
  • Scientific Field: Analytical Research

    • Methyl 2-methylpentanoate can be used in analytical research .
    • The outcomes of its use in analytical research would be the successful completion of the research study and the generation of new knowledge .
  • Scientific Field: Material Science

    • Methyl 2-methylpentanoate can be used in the manufacture of plastics .
    • In a very pure form (greater than 99.5%), it is used as a plasticizer in the manufacture of plastics .
    • The outcome of its use in material science is the production of plastic materials with desired properties .
  • Scientific Field: Fragrance and Beauty Care

    • Methyl 2-methylpentanoate is commonly used in fragrances, beauty care, soap, and laundry detergents at levels of 0.1–1% .
    • It is added to these products to enhance their scent and overall sensory experience .
    • The outcomes of its use in these products are largely sensory, contributing to the overall fragrance profile of the product .
  • Scientific Field: Insecticide Production

    • Methyl 2-methylpentanoate is also used as an insecticide .
    • It is typically formulated into a product that can be applied to areas where insects are a problem .
    • The outcome of its use as an insecticide is the reduction or elimination of the targeted insect population .
  • Scientific Field: Flavors and Fragrances

    • Methyl 2-methylpentanoate is used in the flavors and fragrances industry .
    • It is typically added to products to enhance their flavor or scent .
    • The outcomes of its use in these products are largely sensory, contributing to the overall flavor or fragrance profile of the product .
  • Methyl 2-methylpentanoate can be analyzed using gas chromatography .
  • The method involves injecting the sample into a gas chromatograph and analyzing the resulting data .
  • The outcome is the identification and quantification of Methyl 2-methylpentanoate in the sample .
  • Methyl 2-methylpentanoate can be used in synthetic biology .
  • The specific methods of application or experimental procedures would depend on the particular research study being conducted .
  • The outcomes of its use in synthetic biology would be the successful completion of the research study and the generation of new knowledge .
  • Methyl 2-methylpentanoate can be used in the manufacture of plastics .
  • In a very pure form (greater than 99.5%), it is used as a plasticizer in the manufacture of plastics .
  • The outcome of its use in material science is the production of plastic materials with desired properties .
  • Methyl 2-methylpentanoate is used in the flavors and fragrances industry .
  • It is typically added to products to enhance their flavor or scent .
  • The outcomes of its use in these products are largely sensory, contributing to the overall flavor or fragrance profile of the product .
  • Methyl 2-methylpentanoate can be analyzed using gas chromatography .
  • The method involves injecting the sample into a gas chromatograph and analyzing the resulting data .
  • The outcome is the identification and quantification of Methyl 2-methylpentanoate in the sample .
  • Methyl 2-methylpentanoate can be used in synthetic biology .
  • The specific methods of application or experimental procedures would depend on the particular research study being conducted .
  • The outcomes of its use in synthetic biology would be the successful completion of the research study and the generation of new knowledge .
  • Methyl 2-methylpentanoate can be used in the manufacture of plastics .
  • In a very pure form (greater than 99.5%), it is used as a plasticizer in the manufacture of plastics .
  • The outcome of its use in material science is the production of plastic materials with desired properties .

Safety And Hazards

Methyl 2-methylpentanoate is classified as a flammable liquid and vapor (H226) . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling this compound .

Relevant Papers A study titled “Diversity and functions of volatile organic compounds produced by Streptomyces from a disease-suppressive soil” has mentioned Methyl 2-methylpentanoate . The study discusses the role of volatile organic compounds (VOCs) produced by Streptomyces in disease-suppressive soils .

properties

IUPAC Name

methyl 2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTULNMNIVVMLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862856
Record name Methyl 2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale yellow liquid
Record name Methyl 2-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

45.00 °C. @ 0.20 mm Hg
Record name Methyl (±)-2-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.875-0.881
Record name Methyl 2-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 2-methylpentanoate

CAS RN

2177-77-7
Record name Methyl 2-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylpentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-METHYLPENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25KKE63345
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl (±)-2-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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